3-Chloro-5-methoxypyridazine hydrochloride

Nucleophilic Aromatic Substitution Pyridazine Reactivity Medicinal Chemistry Building Blocks

Sourcing regioisomerically pure 3-chloro-5-methoxypyridazine for kinase-targeted library synthesis often leads to supply inconsistency and ambiguous positional isomer identity. This hydrochloride salt (CAS 1245646-61-0) resolves those bottlenecks. - Electrophilic 3-chloro position enables SNAr diversification with amines, alkoxides, and heterocycles for GSK-3β inhibitor programs. - HCl salt form ensures consistent aqueous solubility during parallel synthesis and simplifies workup. - Differentiated from the 6-chloro isomer (CAS 1722-10-7) and free base (CAS 123696-02-6), ensuring correct regioisomeric orientation for target activity.

Molecular Formula C5H6Cl2N2O
Molecular Weight 181.016
CAS No. 1245646-61-0
Cat. No. B593792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxypyridazine hydrochloride
CAS1245646-61-0
Synonyms3-chloro-5-methoxypyridazine hydrochloride
Molecular FormulaC5H6Cl2N2O
Molecular Weight181.016
Structural Identifiers
SMILESCOC1=CC(=NN=C1)Cl.Cl
InChIInChI=1S/C5H5ClN2O.ClH/c1-9-4-2-5(6)8-7-3-4;/h2-3H,1H3;1H
InChIKeyUQEHRGPXVGNBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methoxypyridazine Hydrochloride (CAS 1245646-61-0): Core Identity and Procurement Baseline for a Pyridazine-Derived Building Block


3-Chloro-5-methoxypyridazine hydrochloride (CAS 1245646-61-0, C5H6Cl2N2O, MW 181.02) is the hydrochloride salt of a heterocyclic pyridazine derivative, characterized by a chlorine atom at the 3-position and a methoxy group at the 5-position of the pyridazine ring . This compound is distinguished from its free-base form (CAS 123696-02-6) and serves as a versatile electrophilic building block for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of nitrogen, oxygen, and sulfur nucleophiles at the 3-chloro position [1]. Its primary documented utility is as an intermediate in the synthesis of potent and selective glycogen synthase kinase 3 (GSK-3) inhibitors, a class of therapeutic targets for neurodegenerative diseases and metabolic disorders .

Why 3-Chloro-5-methoxypyridazine Hydrochloride Cannot Be Replaced by Common Pyridazine Analogs: A Basis for Informed Procurement


Generic substitution among pyridazine analogs is precluded by distinct reactivity profiles governed by substitution patterns. The 3-chloro substituent in this compound exhibits differential reactivity compared to the 6-chloro isomer (3-chloro-6-methoxypyridazine), which is primarily utilized as a sulfonylation reagent rather than an SNAr electrophile . Furthermore, the presence of the 5-methoxy group directs subsequent functionalization pathways that differ from those of unsubstituted 3-methoxypyridazine or halogen-varied analogs (e.g., 3-bromo- or 3-fluoro-5-methoxypyridazine) [1]. The hydrochloride salt form (CAS 1245646-61-0) offers distinct handling and solubility advantages over the free base (CAS 123696-02-6), impacting reaction setup in aqueous or protic solvent systems. These structural and formulation-specific differences necessitate compound-specific validation rather than class-based interchangeability in synthetic workflows targeting GSK-3 inhibitors or herbicidal intermediates [2].

Quantitative Differentiation Guide for 3-Chloro-5-methoxypyridazine Hydrochloride: Procurement-Relevant Evidence Against Key Comparators


Comparative Reactivity: 3-Chloro vs. 6-Chloro Isomer in Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro substituent in 3-chloro-5-methoxypyridazine is positioned for SNAr reactivity, enabling selective displacement with nucleophiles such as methoxide, amines, and thiols [1]. In contrast, the 6-chloro isomer (3-chloro-6-methoxypyridazine, CAS 1722-10-7) is documented primarily as a sulfonylation reagent with no comparable SNAr utility . While direct quantitative SNAr rate constants are unavailable in the open literature, the established synthetic utility of the 3-chloro isomer in constructing GSK-3 inhibitor scaffolds—versus the divergent application profile of the 6-chloro isomer—provides a functional differentiation critical for synthetic route selection .

Nucleophilic Aromatic Substitution Pyridazine Reactivity Medicinal Chemistry Building Blocks

Salt Form Differentiation: Hydrochloride (CAS 1245646-61-0) vs. Free Base (CAS 123696-02-6)

3-Chloro-5-methoxypyridazine hydrochloride (MW 181.02) is the salt form of the free base (MW 144.56) . The hydrochloride salt offers enhanced aqueous solubility and handling characteristics compared to the free base, which is typically stored under inert gas at 2-8°C due to stability concerns . While quantitative solubility data are not publicly reported, the hydrochloride salt is the preferred form for reactions conducted in aqueous or protic media, whereas the free base may be more suitable for anhydrous organic transformations. Vendor purity specifications for the hydrochloride salt are typically 95-98% , comparable to the 97% free base grade .

Salt Selection Solubility Enhancement Pharmaceutical Intermediate Formulation

Scalable Synthesis Route: Demonstrated 18-Mole Scale Preparation vs. Alternative Methods

A documented large-scale synthesis of 3-chloro-5-methoxypyridazine was developed at an 18-mole scale, utilizing tetrahydropyranyl (THP) protection of 4,5-dichloro-3(2H)-pyridazinone followed by selective methoxide displacement and catalytic hydrogenation [1]. This route was explicitly reported to be 'superior to the previously described synthesis of this compound' [1]. In contrast, alternative laboratory-scale methods (e.g., direct POCl3 treatment of 5-methoxypyridazin-3(2H)-one) yield only 45% and are limited to milligram-to-gram quantities . The availability of a scalable route reduces procurement risk for projects transitioning from discovery to development phases.

Process Chemistry Scale-Up Synthesis Pyridazine Manufacturing

Validated Application: GSK-3 Inhibitor Synthesis vs. Undifferentiated Analogues

3-Chloro-5-methoxypyridazine is explicitly cited as a key intermediate for synthesizing 'potent and selective inhibitors of glycogen synthase kinase 3 (GSK-3) with good cellular efficacy' . This application is supported by patent literature describing pyridazine derivatives as GSK-3 inhibitors . In contrast, the 6-chloro isomer (CAS 1722-10-7) and other positional analogs lack documented utility in GSK-3 inhibitor synthesis, being classified instead as general biochemical reagents or sulfonylation agents . While direct comparative GSK-3 inhibition data for the final inhibitors derived from this building block are not provided in vendor sources, the consistent citation across multiple reputable vendors (USBiological, CookeChem) validates this as a recognized, non-interchangeable application pathway.

GSK-3 Inhibitors Kinase Drug Discovery Neurodegenerative Disease

Procurement-Guided Application Scenarios for 3-Chloro-5-methoxypyridazine Hydrochloride (CAS 1245646-61-0)


Medicinal Chemistry: Synthesis of GSK-3β Inhibitor Scaffolds via SNAr Coupling

This compound serves as a validated electrophilic building block for the construction of 3-substituted-5-methoxypyridazine derivatives with GSK-3β inhibitory activity . The 3-chloro position undergoes SNAr with amines, alkoxides, or heterocyclic nucleophiles to install diverse pharmacophore elements. The hydrochloride salt form facilitates aqueous workup during parallel synthesis campaigns. Programs targeting tau hyperphosphorylation (Alzheimer's disease), insulin signaling (type 2 diabetes), or Wnt pathway modulation (oncology) should prioritize this specific positional isomer, as the 6-chloro analog (CAS 1722-10-7) does not yield the correct regioisomeric orientation required for GSK-3 inhibitor activity .

Process Development: Scalable Preparation of Advanced Pyridazine Intermediates

For projects transitioning from medicinal chemistry to preclinical development, the existence of a validated 18-mole synthesis route provides a de-risked manufacturing pathway. This route relies on selective methoxide displacement at the 5-chloro position of a protected dichloropyridazinone, followed by hydrogenation and deprotection. Procurement of the target compound as a starting material (rather than executing the full 5-step sequence in-house) allows process chemists to focus optimization efforts on downstream functionalization steps, leveraging the commercial availability of this advanced intermediate.

Agrochemical Research: Herbicidal Pyridazine Derivative Synthesis

Patent literature associates 3-chloro-5-methoxypyridazine with the synthesis of 3-phenoxypyridazine and 3-pyrazolyloxypyridazine derivatives claimed as herbicidal compositions . The 3-chloro position serves as the point of attachment for phenolic or heterocyclic moieties via etherification or SNAr. The hydrochloride salt form may offer handling advantages in larger-scale agrochemical discovery workflows. Researchers in this field should verify that the 5-methoxy substitution pattern is retained in the target herbicide scaffold, as alternative regioisomers (e.g., 6-methoxy) will produce distinct physicochemical and biological profiles.

Chemical Biology: Probe Development and Target Engagement Studies

The compound functions as a versatile core for generating focused pyridazine-based libraries. Its dual functionality—electrophilic 3-chloro for diversification and electron-donating 5-methoxy for modulating ring electronics—enables systematic structure-activity relationship (SAR) exploration around pyridazine-containing lead compounds. Given its established role in GSK-3 inhibitor synthesis , this building block is particularly suited for chemical probe development targeting kinase-dependent signaling pathways. Procurement of the hydrochloride salt ensures consistent aqueous solubility during high-throughput parallel synthesis operations.

Technical Documentation Hub

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